Benocyclidine fumarate
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Overview
Description
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine;(E)-but-2-enedioic acid is a tertiary amino compound that consists of cyclohexane having piperidin-1-yl and benzothiophen-2-yl groups attached at position 1. This compound is known for its potent dopamine re-uptake inhibition properties, with a behavioral profile different from that of phencyclidine (PCP) and similar to that of cocaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine involves the reaction of cyclohexanone with 1-benzothiophene-2-ylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with piperidine in the presence of a dehydrating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine nitrogen or the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on dopamine re-uptake inhibition and its potential use in neurobiological research.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dopamine re-uptake. It blocks the transport of dopamine into axon terminals or storage vesicles within terminals, leading to increased levels of dopamine in the synaptic cleft. This mechanism is similar to that of cocaine but with a different behavioral profile .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): Similar in structure but with different pharmacological properties.
Cocaine: Shares a similar mechanism of action but differs in its chemical structure.
Benocyclidine: Another compound with similar dopamine re-uptake inhibition properties.
Uniqueness
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine is unique due to its specific combination of structural features and its potent dopamine re-uptake inhibition properties. Its behavioral profile sets it apart from other similar compounds, making it a valuable compound for scientific research .
Properties
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;(E)-but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTYJSWZECGJOO-WLHGVMLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=C/C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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